molecular formula C14H20N4O2S B4326368 N-(5-METHYL-12-OXAZOL-3-YL)-2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE

N-(5-METHYL-12-OXAZOL-3-YL)-2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B4326368
M. Wt: 308.40 g/mol
InChI Key: GVBYZSUQTROYAF-UHFFFAOYSA-N
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Description

N-(5-METHYL-12-OXAZOL-3-YL)-2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features both imidazole and isoxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-12-OXAZOL-3-YL)-2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and isoxazole intermediates. These intermediates are then coupled through a thioether linkage. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-12-OXAZOL-3-YL)-2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole or isoxazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the imidazole or isoxazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the imidazole or isoxazole rings.

Scientific Research Applications

N-(5-METHYL-12-OXAZOL-3-YL)-2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-METHYL-12-OXAZOL-3-YL)-2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The imidazole and isoxazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole ring.

Uniqueness

N-(5-METHYL-12-OXAZOL-3-YL)-2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of imidazole and isoxazole rings, which allows it to interact with a broader range of biological targets compared to compounds with only one type of heterocyclic ring. This dual functionality enhances its potential as a versatile molecule in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-8(2)5-11-10(4)15-14(16-11)21-7-13(19)17-12-6-9(3)20-18-12/h6,8H,5,7H2,1-4H3,(H,15,16)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBYZSUQTROYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=C(N2)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-METHYL-12-OXAZOL-3-YL)-2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(5-METHYL-12-OXAZOL-3-YL)-2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
N-(5-METHYL-12-OXAZOL-3-YL)-2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(5-METHYL-12-OXAZOL-3-YL)-2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(5-METHYL-12-OXAZOL-3-YL)-2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(5-METHYL-12-OXAZOL-3-YL)-2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE

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